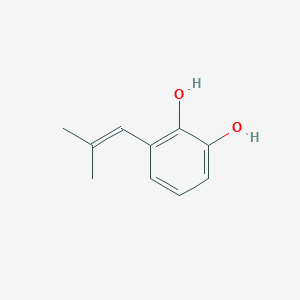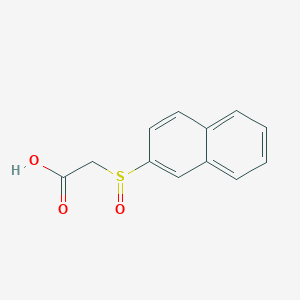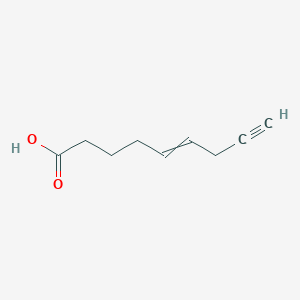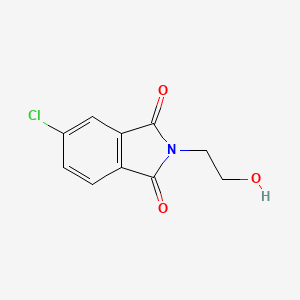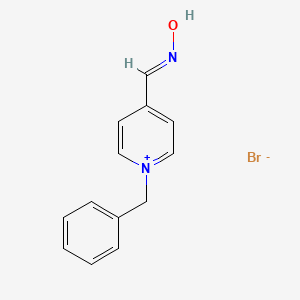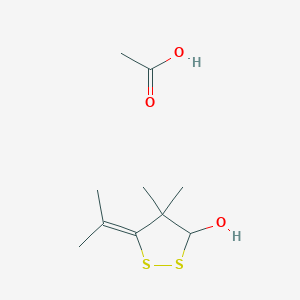
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol is a complex organic compound with a unique structure that includes both acetic acid and a dithiolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol typically involves multiple steps. One common method includes the reaction of acetic acid with a precursor molecule that contains the dithiolan ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of this compound in significant quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often include specific temperatures, pressures, and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide.
Applications De Recherche Scientifique
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism by which acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and altering their activity, leading to various biological effects. The pathways involved can be complex and may include multiple steps and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol include other dithiolan-containing molecules and acetic acid derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial scientists alike.
Propriétés
Numéro CAS |
75072-33-2 |
|---|---|
Formule moléculaire |
C10H18O3S2 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol |
InChI |
InChI=1S/C8H14OS2.C2H4O2/c1-5(2)6-8(3,4)7(9)11-10-6;1-2(3)4/h7,9H,1-4H3;1H3,(H,3,4) |
Clé InChI |
RQQAMKGYPRCSNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(C(SS1)O)(C)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
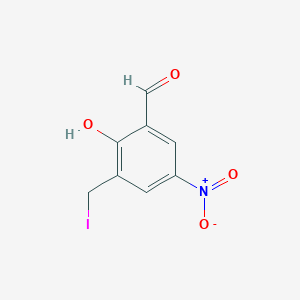
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)


